molecular formula C7H6INO2 B1391867 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1246088-42-5

6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1391867
CAS No.: 1246088-42-5
M. Wt: 263.03 g/mol
InChI Key: KVTOLQOVTRGNSI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 6-iodo-2,3-dihydro-dioxino[2,3-b]pyridine through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the dioxane moiety. The aromatic region typically displays signals between 7.0 and 8.5 parts per million, with the protons ortho and meta to the iodine substituent exhibiting characteristic downfield shifts due to the deshielding effect of the halogen atom.

The dioxane ring protons appear as multiplets in the aliphatic region, typically between 4.0 and 4.5 parts per million for the protons attached to the carbons bearing oxygen atoms. These signals often exhibit characteristic coupling patterns that reflect the chair-like conformation of the dioxane ring and the axial-equatorial relationships between neighboring protons. The methylene protons of the dioxane ring display geminal coupling with each other and vicinal coupling with adjacent ring protons, creating complex multipicity patterns that serve as fingerprints for structural identification.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the iodine-bearing carbon exhibiting a characteristic upfield shift due to the heavy atom effect. The aromatic carbons of the pyridine ring display signals in the typical aromatic region between 120 and 160 parts per million, while the dioxane carbons appear in the aliphatic region around 65-70 parts per million. The quaternary carbons involved in the ring fusion exhibit distinct chemical shifts that reflect their unique electronic environments at the interface between the aromatic and saturated ring systems.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy of 6-iodo-2,3-dihydro-dioxino[2,3-b]pyridine reveals characteristic vibrational modes that provide definitive identification of functional groups and structural features. The aromatic carbon-carbon stretching vibrations typically appear in the region between 1450 and 1600 wavenumbers, with specific bands corresponding to the pyridine ring vibrations. The carbon-nitrogen stretching modes of the pyridine system contribute to bands in the 1400-1500 wavenumber region, providing clear indication of the aromatic nitrogen heterocycle.

The dioxane ring contributes several characteristic absorption bands, particularly the carbon-oxygen stretching vibrations which appear in the 1000-1300 wavenumber region. These bands are typically strong and well-defined, reflecting the symmetric and asymmetric stretching modes of the ether linkages in the saturated ring system. The carbon-hydrogen stretching vibrations of both the aromatic and aliphatic protons contribute to the 2800-3100 wavenumber region, with the aromatic carbon-hydrogen stretches appearing at slightly higher frequencies than their aliphatic counterparts.

The carbon-iodine bond contributes characteristic vibrational modes in the lower frequency region, typically below 700 wavenumbers. These bands are often less intense than other vibrational modes but provide definitive evidence for the presence of the iodine substituent. Raman spectroscopy offers complementary information, particularly for symmetric vibrational modes that may be weak or absent in the infrared spectrum. The polarizability of the iodine atom often enhances certain Raman bands, making this technique particularly useful for confirming the halogen substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-iodo-2,3-dihydro-dioxino[2,3-b]pyridine provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 263, corresponding to the intact molecular structure with the characteristic isotope pattern reflecting the presence of iodine. The iodine isotope pattern creates a distinctive signature in the mass spectrum, with the base peak corresponding to the ¹²⁷I isotope and a smaller peak at mass-to-charge ratio 264 corresponding to molecules containing the less abundant ¹²⁹I isotope.

Fragmentation of the molecular ion typically follows predictable pathways related to the structural features of the compound. Loss of iodine (mass 127) represents a common fragmentation pathway, yielding a fragment ion at mass-to-charge ratio 136 corresponding to the dioxinopyridine core without the halogen substituent. This fragmentation is facilitated by the relatively weak carbon-iodine bond compared to other bonds in the molecule. Additional fragmentation pathways involve cleavage of the dioxane ring, with loss of ethylene oxide units (mass 44) representing a characteristic fragmentation pattern for compounds containing 1,4-dioxane moieties.

Properties

IUPAC Name

6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTOLQOVTRGNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678380
Record name 6-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-42-5
Record name 2,3-Dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of Precursors

The most common approach involves direct electrophilic iodination of 2,3-dihydro-dioxino[2,3-b]pyridine or its derivatives. The process typically employs iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO), which facilitates the electrophilic substitution at the aromatic or activated positions of the pyridine ring.

Reaction Scheme:

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine + I₂ + Oxidant → 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane (DCM)
  • Temperature: Room temperature to slightly elevated (20–40°C)
  • Oxidants: Hydrogen peroxide or sodium hypochlorite
  • Reaction Time: 2–6 hours depending on scale

Alternative Methods:

  • Post-Functionalization via Cross-Coupling: If a halogenated precursor (e.g., bromo or chloro derivative) is available, palladium-catalyzed Suzuki-Miyaura coupling with iodine sources (e.g., NaI) can introduce iodine selectively.
  • Vilsmeier-Haack Iodination: Using Vilsmeier reagents to activate the pyridine ring for regioselective iodination at specific positions.

Industrial Production Techniques

For large-scale synthesis, continuous flow reactors are employed to improve reaction control, heat management, and safety. The process involves:

  • Precursor Preparation: Synthesis of the non-iodinated dihydro-dioxino pyridine.
  • Iodination Step: Continuous addition of iodine and oxidant under controlled temperature.
  • Purification: Chromatography or crystallization to obtain high purity.

Optimization focuses on maximizing yield (typically 70–85%) and minimizing side reactions such as over-iodination or formation of polyiodinated byproducts.

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Iodination

Parameter Condition Reference/Notes
Precursor 2,3-dihydro-dioxino[2,3-b]pyridine Commercially available or synthesized in-house
Iodinating agent Iodine (I₂) Used with oxidants to facilitate electrophilic substitution
Oxidant Hydrogen peroxide or sodium hypochlorite Enhances electrophilicity of iodine
Solvent Acetonitrile or dichloromethane Organic solvents suitable for halogenation reactions
Temperature 20–40°C Mild conditions to prevent over-iodination
Reaction time 2–6 hours Sufficient for complete conversion
Yield 70–85% Dependent on precursor purity and reaction control

Research Insights:

  • The iodination process is regioselective for the 6-position on the pyridine ring, owing to electronic effects and steric factors.
  • The presence of the dioxane ring influences the electronic distribution, affecting the reactivity and regioselectivity.
  • The reaction is sensitive to oxidant strength and solvent polarity, which can be optimized for higher yields.

Notes on Reaction Optimization and Challenges

  • Selectivity: Achieving regioselectivity at the 6-position requires careful control of reaction conditions, especially when multiple reactive sites are present.
  • Over-iodination: Excess iodine or prolonged reaction times can lead to polyiodinated derivatives, which necessitate controlled addition and monitoring.
  • Purification: Crystallization or chromatography is essential to isolate pure 6-iodo derivatives, especially on an industrial scale.

Summary of Key Research Findings

Finding Details Reference
Iodination in organic solvents Iodination using iodine and oxidants in acetonitrile yields high purity products ,
Regioselectivity The reaction predominantly occurs at the 6-position due to electronic effects ,
Scale-up potential Continuous flow reactors improve yield and safety for industrial synthesis ,

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Research indicates that derivatives of this compound exhibit significant activity against a range of bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dioxin core can enhance antibacterial potency while reducing cytotoxicity to human cells .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. A notable case study involved the synthesis of various analogs of this compound, which were tested for their ability to inhibit tumor growth in xenograft models .

Neurological Applications
Another promising avenue for this compound is its potential use in treating neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter levels and exhibit neuroprotective effects in animal models of Alzheimer’s disease .

Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymers. Its reactive iodine atom can facilitate cross-linking reactions that enhance the mechanical properties of polymeric materials. Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength .

Nanotechnology
The compound has found applications in nanotechnology as well. It serves as a precursor for the synthesis of nanoparticles with specific electronic properties. For example, studies have demonstrated that nanoparticles derived from this compound exhibit enhanced conductivity and stability compared to traditional materials .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer activity; neuroprotective effects
Material ScienceUsed as a building block for polymers; enhances mechanical properties
NanotechnologyPrecursor for nanoparticles with improved conductivity

Case Studies

Case Study 1: Antimicrobial Properties
In a controlled study involving various bacterial strains (e.g., E. coli and S. aureus), derivatives of this compound were synthesized and tested for efficacy. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Polymer Enhancement
A research team investigated the incorporation of this compound into a poly(ethylene glycol) matrix to create a new class of thermoresponsive hydrogels. The resulting materials exhibited enhanced elasticity and thermal responsiveness compared to controls without the compound .

Mechanism of Action

The mechanism of action of 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The position of substituents on the dioxino-pyridine core critically influences physicochemical and pharmacological properties. Key analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 1246088-42-5 6-Iodo C₇H₆INO₂ 263.03 Cross-coupling precursor
7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 1228666-55-4 7-Iodo C₇H₆INO₂ 263.03 Synthetic intermediate
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 1228666-17-8 8-Iodo C₇H₆INO₂ 263.03 Radiolabeling potential
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine N/A 7-Cl, 8-I C₇H₅ClINO₂ 297.48 Dual halogenation for enhanced reactivity

Key Findings :

  • Positional Effects : Iodine at the 6-position (vs. 7 or 8) optimizes steric accessibility for coupling reactions .
  • Dual Halogenation : The 7-Cl-8-I derivative (AldrichCPR) exhibits unique reactivity in nucleophilic substitutions due to electron withdrawal from chlorine .

Functional Group Variations

Substituents such as halogens, amines, and boronic acids modulate reactivity and biological activity:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Properties
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine 1261365-47-2 7-NH₂ 166.17 Serotonin receptor binding studies
7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 2231674-77-2 7-Br, 6-OCH₃ 246.07 Enhanced lipophilicity for CNS targeting
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde 95849-26-6 7-CHO 165.15 Aldehyde group for condensation reactions
2,3-Dihydro-8-(boronic acid)-[1,4]dioxino[2,3-b]pyridine sc-499161 8-B(OH)₂ N/A Suzuki-Miyaura coupling partner

Key Findings :

  • Amine Derivatives : The 7-NH₂ analog shows higher affinity for 5-HT₄/5-HT₇ receptors compared to halogenated versions, suggesting polar groups enhance receptor interactions .
  • Boronic Acid Utility : The 8-boronic acid derivative (sc-499161) enables efficient bioconjugation, though iodine offers broader compatibility in metal-catalyzed reactions .

Physicochemical Properties

Comparative data for halogenated derivatives:

Compound Name Density (g/cm³) Boiling Point (°C) Flash Point (°C) LogP (Predicted)
This compound ~1.6* >300 ~150 2.1
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 1.4±0.1 258.7±40.0 110.3±27.3 1.8
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine N/A N/A N/A 0.9

*Estimated based on analog data .

Key Findings :

  • Halogen Impact : Iodine increases molecular weight and density compared to chlorine, reducing solubility in aqueous media.
  • Methoxy Groups : The 6-OCH₃ derivative (CAS 2231673-12-2) has lower LogP, enhancing water solubility but limiting membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and how can intermediates be purified?

  • Synthesis : A common approach involves iodination of the parent heterocycle. For example, halogenation (e.g., bromine or iodine) at the 6-position of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can be achieved using reagents like N-iodosuccinimide (NIS) in acidic or neutral conditions. Column chromatography (gradient elution with ethyl acetate/hexane) is typically employed for purification .
  • Purification : Magnesium sulfate is used for drying organic layers post-reaction, followed by rotary evaporation and recrystallization. Purity validation via NMR (¹H/¹³C) and HRESIMS is critical to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation : ¹H NMR (300–400 MHz) and ¹³C NMR (75–100 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) provide detailed information on proton environments and carbon frameworks. For example, the iodine substituent induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms molecular weight (e.g., [M+H]⁺ or [M−I]⁺ ions) with an error margin of <5 ppm .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • The 6-iodo group acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings). For instance, reactions with aryl/heteroaryl boronic acids under Pd(OAc)₂ catalysis and ligand systems (e.g., SPhos or XPhos) yield biaryl derivatives. Optimize conditions with degassed solvents (toluene/EtOH) and bases like K₃PO₄ at 80–100°C .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the dioxino-pyridine core be addressed?

  • Directed Metalation : Use directing groups (e.g., methoxy or carbonyl) to guide iodination or lithiation. For example, a methoxy group at the 2-position can block undesired electrophilic substitution at adjacent sites .
  • Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) ensures selective iodination. Post-reaction deprotection with TBAF or acidic conditions restores functionality .

Q. What catalytic systems are effective for C–I bond activation in this compound?

  • Palladium Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) enable cross-couplings with sp²/sp³-hybridized partners. For example, coupling with methylboronic acid under Miyaura borylation conditions generates methyl-substituted analogs .
  • Photoredox Catalysis : Visible-light-driven systems (e.g., Ru(bpy)₃²⁺/Ni dual catalysis) can activate C–I bonds for C–C or C–N bond formation, reducing reliance on harsh conditions .

Q. How do structural modifications impact electronic properties or biological activity?

  • Electron-Withdrawing Effects : The iodine atom increases electron deficiency in the pyridine ring, enhancing π-stacking in ligand-receptor interactions. This is relevant in designing adenosine receptor ligands or kinase inhibitors .
  • SAR Studies : Replace iodine with bromine, chlorine, or trifluoromethyl groups to assess steric/electronic effects on binding affinity. Use radioligand displacement assays (e.g., [³H]DPCPX for adenosine A₁ receptors) to quantify Ki values .

Methodological Troubleshooting

Q. How to resolve low yields in iodination reactions?

  • Optimize Stoichiometry : Use 1.2–1.5 equivalents of NIS to avoid over-iodination.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCE) improve solubility of the heterocyclic substrate.
  • Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., ring-opening) .

Q. What steps ensure reproducibility in catalytic cross-couplings?

  • Ligand Screening : Test Buchwald (e.g., Xantphos) or Suzuki (e.g., SPhos) ligands to match substrate steric demands.
  • Oxygen-Free Conditions : Rigorous argon degassing of solvents and reaction mixtures prevents catalyst deactivation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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